![molecular formula C18H20N2O B2797537 5,6-Dimethyl-1-[2-(2-methylphenoxy)ethyl]benzimidazole CAS No. 637745-30-3](/img/structure/B2797537.png)

5,6-Dimethyl-1-[2-(2-methylphenoxy)ethyl]benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

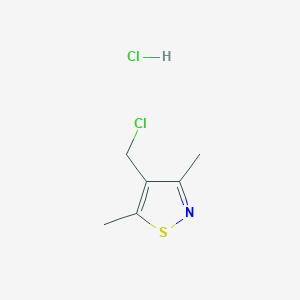

5,6-Dimethyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole is a chemical compound with the molecular formula C18H20N2O . It is a derivative of benzimidazole, which is a natural benzimidazole derivative and a component of vitamin B12 .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents . Specifically, by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition, a number of benzimidazole compounds can be obtained .Molecular Structure Analysis

The molecular structure of 5,6-Dimethyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole consists of a benzene ring fused to an imidazole ring, with methyl groups positioned at specific carbon atoms . The average mass of the molecule is 280.364 Da .Chemical Reactions Analysis

Benzimidazoles, including 5,6-Dimethyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole, are known to participate in various chemical reactions such as nucleophilic and electrophilic substitutions . They are also good corrosion inhibitors for extremely aggressive, corrosive acidic media .Applications De Recherche Scientifique

Coordination Supramolecular Systems

Imidazole and its derivatives, including the compound , have been widely employed as excellent candidates for targeted metal–organic frameworks (MOFs) in the domain of coordination chemistry . They have distinct characteristics that make them suitable for constructing novel MOFs .

Component of Vitamin B12

5,6-Dimethylbenzimidazole is a natural benzimidazole derivative and a component of vitamin B12 where it serves as a ligand for the cobalt atom . It is biosynthesized from flavin mononucleotide by the enzyme 5,6-dimethylbenzimidazole synthase .

Heme Oxygenase-1 (HO-1) Inhibitors

Imidazole derivatives have been linked to protective effects on cancer cells and may promote cancer progression, cancer cell growth and survival, and metastasis . This makes them potential targets for anticancer research.

Regiocontrolled Synthesis of Substituted Imidazoles

The compound can be used in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

Pharmacological Properties

Benzimidazole derivatives, including 5,6-Dimethylbenzimidazole, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Precursor in Synthesis

In scientific research, 5,6-Dimethylbenzimidazole may find applications due to its unique structural characteristics. Additionally, it could serve as a valuable precursor in the synthesis of other compounds with specific desired properties .

Antimicrobial Activity

A novel series of imidazole derivatives, including 5,6-Dimethylbenzimidazole, has been synthesized and evaluated for their antimicrobial activity .

Development of New Drugs

Benzimidazole is a fundamental building unit in many drugs. The derivatives of benzimidazole show a broad range of chemical and biological properties, making them an important synthon in the development of new drugs .

Mécanisme D'action

Orientations Futures

Benzimidazole and its derivatives, including 5,6-Dimethyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole, have been extensively studied due to their diverse biological activities . Future research may focus on further exploring the pharmacological properties of these compounds and developing potential chemotherapeutic agents .

Propriétés

IUPAC Name |

5,6-dimethyl-1-[2-(2-methylphenoxy)ethyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-13-6-4-5-7-18(13)21-9-8-20-12-19-16-10-14(2)15(3)11-17(16)20/h4-7,10-12H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKRCWFPMPVAHFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCN2C=NC3=C2C=C(C(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-dimethyl-1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-mesityl-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide](/img/structure/B2797456.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2797457.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2797458.png)

![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]-3-methoxybenzamide](/img/structure/B2797459.png)

![(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 2-(benzo[d]oxazol-2-ylthio)acetate](/img/structure/B2797461.png)

![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-(dimethylsulfamoyl)benzamide](/img/structure/B2797464.png)

![2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B2797465.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide](/img/structure/B2797467.png)

![2,7-di(pyridin-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B2797470.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2797477.png)